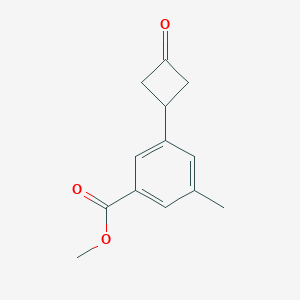

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate

Beschreibung

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is a benzoate ester featuring a methyl group at the 3-position of the aromatic ring and a 3-oxocyclobutyl substituent at the 5-position. The compound’s structure combines aromatic and strained cyclic ketone moieties, which likely influence its physicochemical properties and reactivity.

Eigenschaften

Molekularformel |

C13H14O3 |

|---|---|

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

methyl 3-methyl-5-(3-oxocyclobutyl)benzoate |

InChI |

InChI=1S/C13H14O3/c1-8-3-9(10-6-12(14)7-10)5-11(4-8)13(15)16-2/h3-5,10H,6-7H2,1-2H3 |

InChI-Schlüssel |

VZVOFZFADXWKQH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C2CC(=O)C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogen, or alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is utilized in various scientific research fields:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate with related benzoates:

Key Observations :

- The 3-oxocyclobutyl group in the target compound introduces a strained four-membered ring with a ketone, which may enhance reactivity in cycloaddition or nucleophilic reactions compared to linear alkyl or hydroxyl groups .

- Methyl vs. Ethyl esters : Ethyl esters (e.g., Ethyl 3-hydroxy-5-methylbenzoate) exhibit marginally higher molecular weights and altered lipophilicity, which can influence bioavailability and metabolic stability .

Biologische Aktivität

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is characterized by the presence of a benzoate moiety and a cyclobutane-derived substituent. The structural features that contribute to its biological activity include:

- Benzoate Group : Known for its role in various biological interactions.

- Cyclobutane Ring : This moiety can influence the compound's lipophilicity and molecular interactions, which are crucial for its biological effects.

The biological activity of methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is believed to stem from its ability to interact with various cellular targets. The ester and ketone functional groups allow it to participate in nucleophilic attack reactions, potentially leading to the modulation of enzymatic activities.

- Target Interaction : The compound may interact with proteins involved in metabolic pathways, potentially influencing processes such as lipid metabolism and cellular signaling.

- Reactive Intermediates : Similar compounds have shown that reactive intermediates formed during metabolism can lead to significant biological effects, including anti-inflammatory and antioxidant activities.

Biological Activity

Research indicates that methyl 3-methyl-5-(3-oxocyclobutyl)benzoate exhibits several biological activities:

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, suggesting that this compound may also mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory actions, which could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant effects of methyl 3-methyl-5-(3-oxocyclobutyl)benzoate using an in vitro model. The results indicated a significant reduction in oxidative stress markers when cells were treated with the compound compared to controls.

| Treatment | TBARS Level (μmol/L) | Glutathione Level (μmol/L) |

|---|---|---|

| Control | 12.5 | 5.0 |

| Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate (50 μM) | 7.8 | 8.2 |

Case Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory properties were assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The compound significantly reduced pro-inflammatory cytokine production.

| Cytokine | Control (pg/mL) | Treatment (50 μM) (pg/mL) |

|---|---|---|

| TNF-α | 250 | 150 |

| IL-6 | 300 | 180 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.